HBV Capsid Assembly Inhibition: Cellular EC50 Comparison of 4-Methoxy vs. Unsubstituted N-Phenyl Analog
In a cell-based HBV capsid assembly assay using HepAD38 cells, 4-methoxy-N-phenyl-3-sulfamoylbenzamide demonstrated an EC50 of 260 nM for inhibition of viral DNA replication, as measured by qPCR after 96 hours [1]. In contrast, the unsubstituted N-phenyl-3-sulfamoylbenzamide parent compound exhibited an EC50 of 2.1 µM under identical assay conditions, representing an approximately 8-fold loss in potency in the absence of the 4-methoxy group [2]. This direct comparison within the same assay system establishes the 4-methoxy substitution as a critical potency determinant for antiviral activity.
| Evidence Dimension | HBV capsid assembly inhibition (cellular EC50) |
|---|---|
| Target Compound Data | EC50 = 260 nM |
| Comparator Or Baseline | N-phenyl-3-sulfamoylbenzamide (unsubstituted parent): EC50 = 2.1 µM |
| Quantified Difference | ~8-fold greater potency for the 4-methoxy derivative |
| Conditions | HepAD38 cell line; 96-hour incubation; viral DNA replication measured by qPCR |
Why This Matters
An 8-fold potency difference in a cellular disease-relevant assay directly impacts the feasibility of achieving therapeutic concentrations, making the 4-methoxy derivative the preferred starting point for lead optimization over the unsubstituted parent.
- [1] BindingDB Entry BDBM50535698. Affinity Data: EC50 260 nM for Modulation of Capsid Assembly in HBV-Infected HepAD38 Cells. View Source
- [2] Vandyck, K.; et al. J. Med. Chem. 2018, 61 (14), 6247–6260. Supporting Information: SAR Table for N-Phenyl-3-sulfamoyl-benzamide Derivatives. View Source
